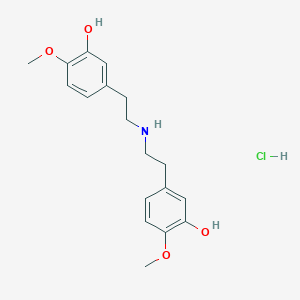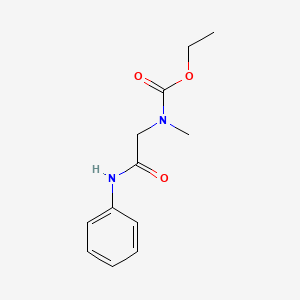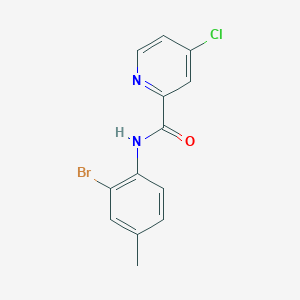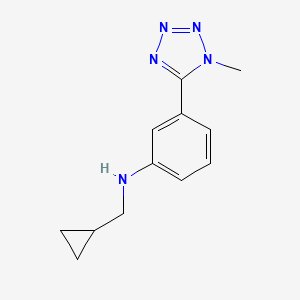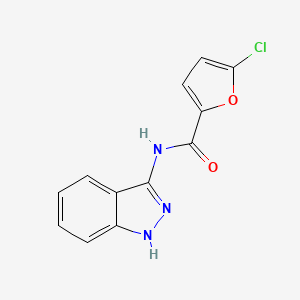
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of organic compounds known as 2-furanilides. These compounds contain a furan ring substituted at the 2-position with an anilide. The indazole moiety within this compound is of particular interest due to its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The chlorinated indazole is then coupled with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole have similar anti-inflammatory properties.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, share structural similarities.
Uniqueness
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is unique due to its combination of the indazole and furan moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H8ClN3O2 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-6-5-9(18-10)12(17)14-11-7-3-1-2-4-8(7)15-16-11/h1-6H,(H2,14,15,16,17) |
Clave InChI |
HBCZVOGDTXGOGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=C(O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
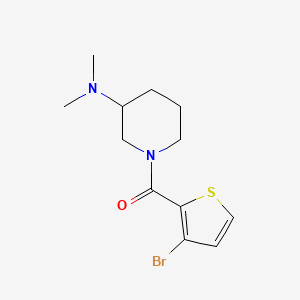
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
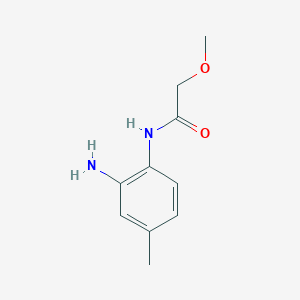
![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
